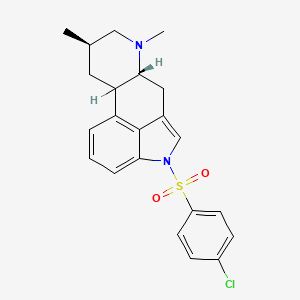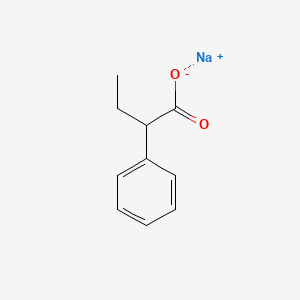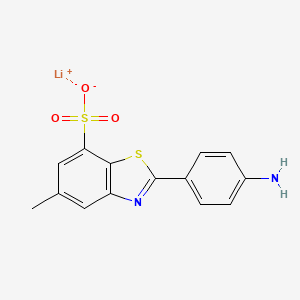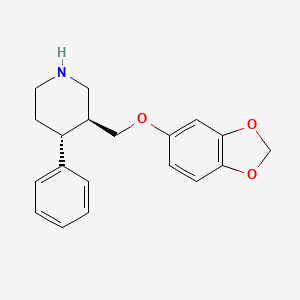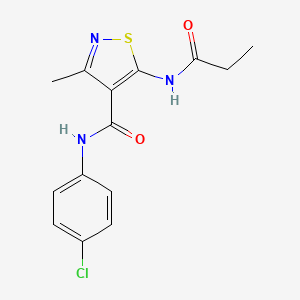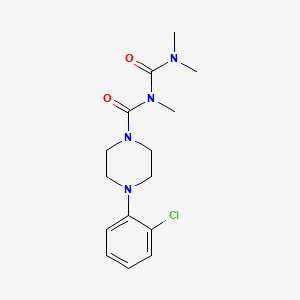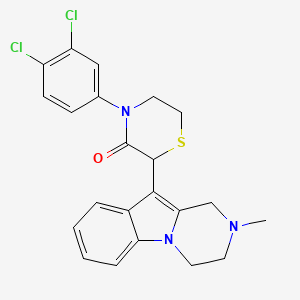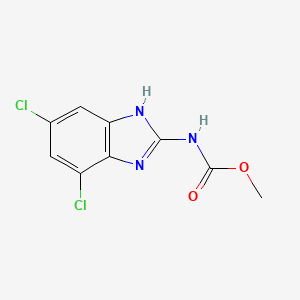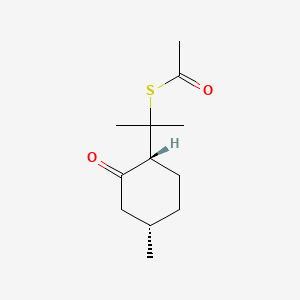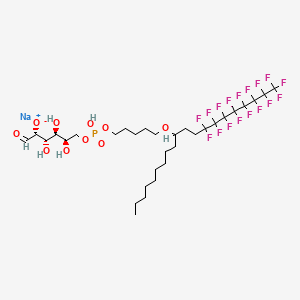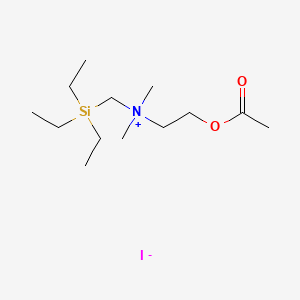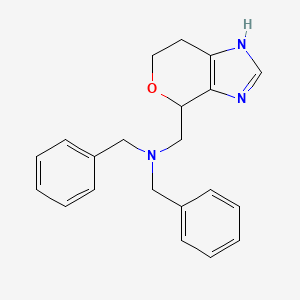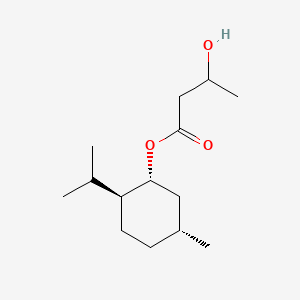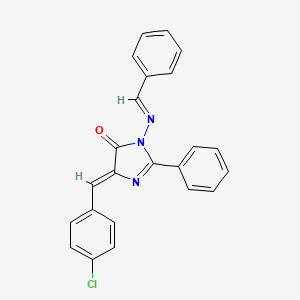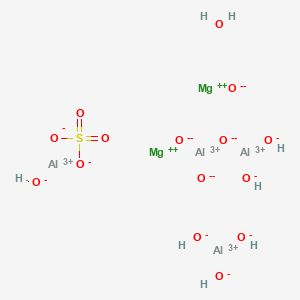
Aluminum magnesium hydroxide oxide sulfate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALMADRATE SULFATE is a compound known for its use as an antacid. It is a magnesium-containing compound that helps relieve symptoms associated with indigestion, such as pain in the upper abdomen, heartburn, and nausea . The molecular formula for ALMADRATE SULFATE is C33H49NO10S, and it has a molecular weight of 651.808 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ALMADRATE SULFATE involves the reaction of aluminum hydroxide and magnesium hydroxide with sulfuric acid. The reaction conditions typically require controlled temperatures and pH levels to ensure the formation of the desired sulfate compound.
Industrial Production Methods
Industrial production of ALMADRATE SULFATE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is then purified and dried to obtain the anhydrous form .
Analyse Des Réactions Chimiques
Types of Reactions
ALMADRATE SULFATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of sulfur.
Reduction: Reduction reactions can convert the sulfate group to sulfide or other lower oxidation states.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
ALMADRATE SULFATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in gastrointestinal research.
Medicine: Employed as an antacid to treat indigestion and related symptoms.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of ALMADRATE SULFATE involves neutralizing stomach acid through a chemical reaction with hydrochloric acid in the stomach. This reaction forms water and neutral salts, thereby reducing acidity and alleviating symptoms of indigestion. The compound targets the gastric mucosa and helps protect it from acid damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Hydroxide: Another antacid with similar properties but different chemical composition.
Aluminum Hydroxide: Often used in combination with magnesium hydroxide for enhanced antacid effects.
Magnesium Sulfate: Used for different medical applications, such as treating magnesium deficiency and convulsions.
Uniqueness
ALMADRATE SULFATE is unique due to its combination of aluminum and magnesium, providing a balanced antacid effect with minimal side effects. Its specific formulation allows for effective neutralization of stomach acid while maintaining a favorable safety profile .
Propriétés
Numéro CAS |
12247-75-5 |
|---|---|
Formule moléculaire |
Al4H8Mg2O15S |
Poids moléculaire |
436.66 g/mol |
Nom IUPAC |
tetraaluminum;dimagnesium;oxygen(2-);hexahydroxide;sulfate;hydrate |
InChI |
InChI=1S/4Al.2Mg.H2O4S.7H2O.4O/c;;;;;;1-5(2,3)4;;;;;;;;;;;/h;;;;;;(H2,1,2,3,4);7*1H2;;;;/q4*+3;2*+2;;;;;;;;;4*-2/p-8 |
Clé InChI |
KKVCIETWIXITTE-UHFFFAOYSA-F |
SMILES canonique |
O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[Al+3].[Al+3].[Al+3].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


